molecular formula C23H41O4P B11707208 Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate

Cat. No.: B11707208
M. Wt: 412.5 g/mol
InChI Key: NMEVHMMRBGFLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE is a compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers and lubricants. The compound’s structure includes a phosphonate group, which contributes to its effectiveness in inhibiting oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE typically involves the reaction of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol with dibutyl phosphite. The reaction is carried out under controlled conditions, often using solvents like methanol or tetrahydrofuran. The mixture is heated to facilitate the reaction, and the product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: It can be reduced under specific conditions to yield different phosphonate derivatives.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various phosphonate esters and derivatives, which can be further utilized in different applications.

Scientific Research Applications

BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism by which BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE exerts its effects involves the inhibition of free radical chain reactions. The compound’s phosphonate group can scavenge free radicals, thereby preventing the propagation of oxidative processes. This action helps in stabilizing materials and protecting biological systems from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. This balance enhances its effectiveness as an antioxidant compared to other similar compounds.

Properties

Molecular Formula

C23H41O4P

Molecular Weight

412.5 g/mol

IUPAC Name

4-[bis(2-methylpropoxy)phosphorylmethyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C23H41O4P/c1-16(2)13-26-28(25,27-14-17(3)4)15-18-11-19(22(5,6)7)21(24)20(12-18)23(8,9)10/h11-12,16-17,24H,13-15H2,1-10H3

InChI Key

NMEVHMMRBGFLQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.